Home > Products > Screening Compounds P97511 > 5-Methylpyridin-2-one Pirfenidone
5-Methylpyridin-2-one Pirfenidone -

5-Methylpyridin-2-one Pirfenidone

Catalog Number: EVT-13558027
CAS Number:
Molecular Formula: C18H16N2O2
Molecular Weight: 292.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

5-Methylpyridin-2-one, commonly known as pirfenidone, is a synthetic compound classified as an antifibrotic agent. It is primarily used in the treatment of idiopathic pulmonary fibrosis, a chronic and progressive lung disease characterized by scarring of lung tissue. The compound exhibits anti-inflammatory and antioxidant properties, contributing to its therapeutic effects. Pirfenidone's mechanism of action involves the modulation of various cellular pathways, particularly those related to inflammation and fibrosis.

Source

Pirfenidone was first synthesized in the 1970s and has since been developed for clinical use. It received approval in Japan in 2008, followed by approvals in the European Union in 2011, Canada in 2012, and the United States in 2014. The drug is marketed under several brand names, including Esbriet and Pirespa .

Classification

Pirfenidone is classified as a small molecule drug. It falls under several pharmacological categories, including antifibrotic agents, anti-inflammatory agents, and non-narcotic analgesics. Its primary indication is for the treatment of idiopathic pulmonary fibrosis .

Synthesis Analysis

Methods

The synthesis of pirfenidone typically involves several key steps that can be achieved through various chemical reactions. One common method includes the condensation of 5-methyl-2-pyridone with aryl halides via nucleophilic substitution reactions. This approach allows for the introduction of different aryl groups at position 1 of the pyridinone structure.

Technical Details

  • Starting Materials: The synthesis often starts with 5-methyl-2-pyridone, which serves as a crucial intermediate.
  • Reagents: Common reagents include bases such as potassium carbonate or sodium hydride to facilitate nucleophilic attack.
  • Reaction Conditions: The reactions are typically conducted under reflux conditions in organic solvents such as dimethylformamide or toluene to promote solubility and reactivity.
  • Purification: Post-reaction purification may involve crystallization or chromatography techniques to isolate the desired product .
Molecular Structure Analysis

Structure

Pirfenidone has the molecular formula C12H11NOC_{12}H_{11}NO and a molecular weight of approximately 185.23 g/mol. Its structural representation reveals a pyridinone core substituted with a methyl group at position 5 and a phenyl group at position 1.

Data

  • Melting Point: Approximately 109°C.
  • Solubility: Slightly soluble in water (19 mg/mL at 25°C), but highly soluble in organic solvents like methanol and ethyl alcohol .
  • Crystal Structure: Pirfenidone crystallizes in the monoclinic space group P21P2_1, with notable hydrogen bonding interactions that stabilize its structure .
Chemical Reactions Analysis

Reactions

Pirfenidone undergoes various chemical reactions that are significant for its synthesis and potential modifications:

  • Nucleophilic Substitution: The methyl group can be deprotonated using strong bases like butyllithium, allowing further functionalization.
  • Oxidation Reactions: Oxidative transformations can convert pirfenidone into other derivatives that may possess different pharmacological properties.
  • Condensation Reactions: Pirfenidone can react with aldehydes or ketones to form more complex structures useful in medicinal chemistry .

Technical Details

The reactions involving pirfenidone are often characterized by their selectivity and yield, influenced by reaction conditions such as temperature, solvent choice, and catalyst presence.

Mechanism of Action

Pirfenidone's mechanism of action primarily involves the attenuation of inflammatory responses and fibrosis. It reduces the production of transforming growth factor-beta (TGF-β), a key cytokine involved in fibrotic processes. By inhibiting TGF-β signaling pathways, pirfenidone prevents fibroblast activation and collagen deposition in lung tissues.

Process

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to pale yellow powder.
  • Solubility: Slightly soluble in water; very soluble in methanol and ethyl alcohol; sparingly soluble in hydrochloric acid .

Chemical Properties

  • Empirical Formula: C12H11NOC_{12}H_{11}NO.
  • Molecular Weight: Approximately 185.23 g/mol.
  • Stability: Pirfenidone exhibits good stability under standard storage conditions without significant degradation over time .
Applications

Pirfenidone is primarily used for scientific and clinical purposes, particularly in treating idiopathic pulmonary fibrosis. Its antifibrotic properties have made it a critical agent in managing this debilitating disease. Additionally, ongoing research explores its potential applications in other fibrotic diseases and conditions characterized by excessive scarring or inflammation.

Molecular Pharmacology of Pirfenidone

Modulation of TGF-β Signaling Pathways in Fibrotic Pathways

Pirfenidone (5-methyl-1-phenylpyridin-2(1H)-one) exerts its primary antifibrotic activity through potent inhibition of transforming growth factor-beta (TGF-β) signaling, a master regulator of fibrosis across multiple organ systems. The compound disrupts TGF-β signaling at multiple molecular levels:

  • TGF-β Maturation Blockade: Pirfenidone inhibits the enzymatic conversion of latent pro-TGF-β to its biologically active form by suppressing furin protease activity. This prevents the release of mature TGF-β ligand available for receptor binding [1] [8].
  • Receptor Downregulation: Exposure to pirfenidone decreases the expression of TGF-β type I receptor (TGFβRI/Alk5) on fibroblast membranes, reducing cellular responsiveness to available TGF-β [5].
  • SMAD Phosphorylation Inhibition: In both pulmonary and cardiac fibroblasts, pirfenidone significantly reduces TGF-β-induced phosphorylation of SMAD2/3, preventing the nuclear translocation of this transcriptional complex. This effect occurs at therapeutic concentrations (0.1-1 mM) [5] [8].
  • Non-SMAD Pathway Suppression: Pirfenidone attenuates TGF-β-mediated activation of non-canonical pathways, including p38 MAPK and TAK1, which contribute to fibroblast-to-myofibroblast transition [8].

Table 1: Effects of Pirfenidone on TGF-β Pathway Components

Pathway ComponentEffect of PirfenidoneFunctional Consequence
Latent pro-TGF-βInhibits maturationReduces bioactive TGF-β availability
TGFβRI ReceptorDownregulates expressionDecreases signal transduction
SMAD2/3Reduces phosphorylationBlocks nuclear translocation of SMAD complex
p38 MAPK/TAK1Suppresses activationInhibits non-canonical profibrotic signaling
NADPH Oxidase 4 (NOX4)Downregulates expressionDecreases TGF-β-induced ROS production [1]

These mechanisms collectively suppress the TGF-β-mediated differentiation of fibroblasts into collagen-producing myofibroblasts, as evidenced by reduced α-smooth muscle actin (α-SMA) expression and decreased secretion of fibrogenic mediators [5] [8].

Inhibition of Proinflammatory Cytokine Production (TNF-α, IL-1β, IL-6)

Beyond its antifibrotic actions, pirfenidone demonstrates significant anti-inflammatory properties through selective modulation of cytokine production:

  • Translational Suppression of TNF-α: In murine macrophages (RAW264.7 cells), pirfenidone (0.1-1 mg/mL) suppresses tumor necrosis factor-alpha (TNF-α) at the translational level without affecting mRNA stability or transcription. This occurs independently of MAPK pathway activation (p38, JNK), indicating a unique post-transcriptional mechanism [2].
  • Cytokine Network Modulation: In endotoxin shock models, pirfenidone potently inhibits production of proinflammatory cytokines including TNF-α, interferon-gamma (IFN-γ), and interleukin-6 (IL-6), while simultaneously enhancing levels of the anti-inflammatory cytokine IL-10 [2].
  • Dose-Dependent IL-1β and IL-6 Reduction: Human studies in idiopathic pulmonary fibrosis (IPF) patients demonstrate pirfenidone significantly reduces bronchoalveolar lavage levels of IL-1β and IL-6 following treatment, correlating with clinical improvement [10].
  • In Vivo Cytokine Regulation: In bleomycin-induced pulmonary fibrosis models, pirfenidone administration reduces inflammatory cell infiltration and associated cytokine production in lung tissue, contributing to attenuated fibrogenesis [10].

Table 2: Effects of Pirfenidone on Inflammatory Cytokines

CytokineRegulation by PirfenidoneCellular MechanismExperimental Model
TNF-α↓↓↓ (Strong suppression)Translational inhibitionRAW264.7 macrophages [2]
IL-1β↓↓ (Moderate suppression)Reduced productionHuman IPF BAL fluid [10]
IL-6↓↓ (Moderate suppression)Transcriptional/translational inhibitionMurine endotoxin shock [2]
IFN-γ↓ (Mild suppression)Not fully characterizedMurine endotoxin shock [2]
IL-10↑ (Enhanced production)Transcriptional activationIn vivo endotoxin shock [2]

This cytokine-modulating profile contributes significantly to pirfenidone's ability to disrupt the inflammatory-fibrotic cascade, particularly in early-stage fibrotic disorders where inflammation drives fibroblast activation.

Antioxidant Mechanisms: Scavenging ROS and Lipid Peroxidation Suppression

Pirfenidone exhibits direct and indirect antioxidant activities that complement its antifibrotic effects:

  • Reactive Oxygen Species (ROS) Scavenging: Pirfenidone directly neutralizes hydroxyl radicals (•OH) and peroxynitrite (ONOO⁻) through electron donation, reducing oxidative damage to cellular components. This activity occurs at concentrations achievable therapeutically (0.3-1 mM) [1].
  • Lipid Peroxidation Inhibition: The drug suppresses malondialdehyde (MDA) formation in membranes by interrupting lipid peroxidation chain reactions. In neuronal models, pirfenidone reduces kainic acid-induced lipid peroxidation by >50% at 100 μM concentration [1] [8].
  • Glutathione System Enhancement: Pirfenidone reverses TGF-β-mediated downregulation of glutathione (GSH) in alveolar epithelial cells, restoring critical antioxidant defenses in the epithelial lining fluid [1].
  • NADPH Oxidase 4 (NOX4) Suppression: Through inhibition of TGF-β signaling, pirfenidone indirectly reduces NOX4 expression and activity, decreasing enzymatic generation of superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂) in fibrotic microenvironments [1].

These antioxidant mechanisms protect lung epithelium from oxidative injury and prevent ROS-mediated activation of profibrotic signaling pathways. The compound's ability to simultaneously target enzymatic and non-enzymatic oxidant sources represents a unique multimodal antioxidant approach particularly relevant in pulmonary fibrosis, where oxidative stress significantly contributes to disease progression.

Transcriptional Regulation of Collagen Synthesis and ECM Deposition

Pirfenidone directly interferes with extracellular matrix (ECM) overproduction through transcriptional and post-transcriptional mechanisms:

  • Collagen Gene Downregulation: Pirfenidone reduces mRNA expression of collagen types I, III, and VI in human ocular fibroblasts (IC₅₀ ≈ 0.3 mM) and cardiac fibroblasts by inhibiting SMAD3-dependent transcription. This occurs through disruption of SMAD binding to collagen gene promoters [3] [5].
  • Fibronectin Suppression: In TGF-β-stimulated fibroblasts, pirfenidone (0.5 mM) reduces fibronectin synthesis by >60% through inhibition of JNK/AP-1 signaling pathways, independent of SMAD regulation [5].
  • ECM Crosslinking Enzyme Modulation: Pirfenidone downregulates lysyl oxidase (LOX) expression and activity, reducing collagen crosslinking and deposition in fibrotic tissues [3].
  • Protease/Antiprotease Balance: The drug increases matrix metalloproteinase (MMP) activity while suppressing tissue inhibitors of metalloproteinases (TIMPs), promoting ECM degradation and turnover in established fibrosis [10].

Table 3: Pirfenidone's Effects on Extracellular Matrix Components

ECM Component/RegulatorEffect of PirfenidoneMagnitude of ReductionExperimental System
Collagen Type I↓↓↓50-70%Human Tenon fibroblasts [5]
Collagen Type III↓↓40-60%Human orbital fibroblasts [5]
Collagen Type VI30-40%Tracheal scar model [3]
Fibronectin↓↓↓60-80%TGF-β-stimulated fibroblasts [5]
α-SMA (myofibroblast marker)↓↓50-70%Cardiac fibroblasts [8]
TIMP-1↓↓40-50%Bleomycin lung model [10]

These effects collectively reduce the mechanical stiffness of fibrotic tissues and disrupt the pathological microenvironment that perpetuates fibroblast activation and ECM overproduction.

Interaction with Hyperpolarization-Activated Cation Channels (Ih) in Electrically Excitable Cells

Emerging research reveals pirfenidone modulates ion channel activity in electrically excitable cells:

  • Ih Current Inhibition: In pituitary GH3 cells, pirfenidone (100-300 μM) concentration-dependently inhibits hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, reducing Ih current amplitude by 35-60%. This inhibition occurs with significant slowing of activation kinetics (τ increased by 2-3 fold) [4].
  • Voltage-Dependent Hysteresis Reduction: Pirfenidone diminishes voltage-dependent hysteresis of Ih evoked by long-lasting inverted triangular ramp pulses, indicating altered channel gating dynamics in response to membrane voltage fluctuations [4].
  • State-Dependent Block: The compound exhibits preferential binding to the open state of HCN channels, with a leftward shift in the activation curve (V₁/₂ shifted by -7.2 mV at 100 μM) without changing the gating charge, suggesting stabilization of closed states [4].
  • Channel Specificity: Pirfenidone selectively targets Ih without affecting M-type potassium currents (IK(M)) or erg-mediated potassium currents (IK(erg)) in the same cells, demonstrating specificity among voltage-gated channels [4].
  • Functional Consequences: In whole-cell recordings, pirfenidone reduces spontaneous firing frequency in GH3 cells and depresses the amplitude of "sag" potentials during hyperpolarizing current injections, indicating physiological modulation of cellular excitability [4].

These electrophysiological effects expand pirfenidone's pharmacological profile beyond fibroblast modulation, suggesting potential neuromodulatory or cardiotropic activities mediated through ion channel interactions. The clinical relevance of these findings in fibrotic disorders affecting electrically excitable tissues (e.g., cardiac fibrosis) warrants further investigation.

Table 4: Effects of Pirfenidone on HCN Channel Properties in GH3 Cells

Electrophysiological ParameterEffect of 100 μM PirfenidoneBiophysical Implication
Ih current amplitude↓ 35-45%Reduced cation influx
Activation time constant (τ)↑ 2.3-foldSlower channel activation
Half-activation voltage (V₁/₂)Shifted -7.2 mVAltered voltage dependence
Hysteresis area (triangular ramp)↓ 50-60%Modified gating dynamics
"Sag" potential amplitude↓ 40%Reduced hyperpolarization response

Properties

Product Name

5-Methylpyridin-2-one Pirfenidone

IUPAC Name

5-methyl-1-[4-(5-methyl-2-oxopyridin-1-yl)phenyl]pyridin-2-one

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

InChI

InChI=1S/C18H16N2O2/c1-13-3-9-17(21)19(11-13)15-5-7-16(8-6-15)20-12-14(2)4-10-18(20)22/h3-12H,1-2H3

InChI Key

RLBFFAUFRAIGRD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)C=C1)C2=CC=C(C=C2)N3C=C(C=CC3=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.